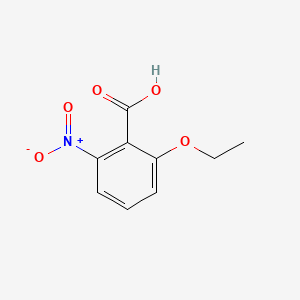

2-Ethoxy-6-nitrobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-6-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-2-15-7-5-3-4-6(10(13)14)8(7)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUYJNLXTGLXKKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 2 Ethoxy 6 Nitrobenzoic Acid

Nucleophilic Aromatic Substitution Approaches

A common and effective method for synthesizing 2-ethoxy-6-nitrobenzoic acid is through the nucleophilic aromatic substitution (SNAr) of a halogenated precursor. This approach leverages the electron-withdrawing nature of the nitro and carboxylic acid groups to facilitate the displacement of a halide by an ethoxide nucleophile. masterorganicchemistry.com

Halogenated Precursor Functionalization (e.g., 2-Chloro-6-nitrobenzoic acid)

The most frequently utilized precursor for this method is 2-chloro-6-nitrobenzoic acid. The presence of the nitro group and the carboxylic acid group, both of which are electron-withdrawing, activates the aromatic ring towards nucleophilic attack. masterorganicchemistry.com The chlorine atom at the 2-position serves as a good leaving group, making it susceptible to substitution by sodium ethoxide. researchgate.net This reaction directly yields the desired 2-ethoxy-6-nitrobenzoic acid. The general mechanism involves the attack of the ethoxide ion on the carbon atom bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com Subsequent departure of the chloride ion restores the aromaticity of the ring, resulting in the final product.

Influence of Reaction Conditions (Temperature, Catalyst, Reagent Stoichiometry)

The efficiency of the nucleophilic aromatic substitution is highly dependent on the reaction conditions. The choice of solvent, temperature, and the stoichiometry of the reagents play a critical role in maximizing the yield and minimizing side reactions. scribd.com

Table 1: Influence of Reaction Parameters on Nucleophilic Aromatic Substitution

| Parameter | Condition | Effect on Reaction |

| Temperature | Elevated temperatures (e.g., 80 °C) | Increases reaction rate but may lead to decomposition or side products if too high. rsc.org |

| Solvent | Aprotic polar solvents (e.g., DMSO, THF) | Solubilizes the reactants and facilitates the formation of the Meisenheimer complex. researchgate.netprepchem.com |

| Base | Strong bases (e.g., Sodium Ethoxide) | Acts as the nucleophile. Stoichiometry must be carefully controlled to avoid side reactions. |

| Catalyst | Phase-transfer catalysts (in some cases) | Can enhance the reaction rate by facilitating the transfer of the nucleophile to the organic phase. |

This table summarizes the general influence of various reaction parameters on the nucleophilic aromatic substitution for the synthesis of 2-ethoxy-6-nitrobenzoic acid.

Optimizing these conditions is essential for an efficient synthesis. For instance, using an appropriate excess of sodium ethoxide can drive the reaction to completion, but too large an excess might lead to unwanted side reactions. The reaction temperature needs to be carefully controlled to ensure a reasonable reaction rate without causing degradation of the starting material or product. rsc.org

Regioselective Nitration Strategies

An alternative synthetic route involves the direct nitration of 2-ethoxybenzoic acid. This method relies on the directing effects of the substituents already present on the benzene (B151609) ring to guide the incoming nitro group to the desired position.

Nitration of 2-Ethoxybenzoic Acid

The ethoxy group (-OC2H5) is an ortho-, para-directing activator, while the carboxylic acid group (-COOH) is a meta-directing deactivator. ed.gov When 2-ethoxybenzoic acid is subjected to nitration, the powerful activating effect of the ethoxy group directs the incoming electrophile (the nitronium ion, NO2+) to the positions ortho and para to it. The position para to the ethoxy group is the 6-position, which is also meta to the carboxylic acid group. This alignment of directing effects favors the formation of 2-ethoxy-6-nitrobenzoic acid.

Challenges and Selectivity Control in Nitration Reactions

While the directing effects favor the desired isomer, controlling the regioselectivity of the nitration can be challenging. The formation of other isomers, such as 2-ethoxy-4-nitrobenzoic acid and 2-ethoxy-5-nitrobenzoic acid, is possible. Furthermore, the reaction conditions must be carefully managed to prevent over-nitration, which can lead to the formation of dinitro or trinitro derivatives. frontiersin.org

Table 2: Controlling Selectivity in the Nitration of 2-Ethoxybenzoic Acid

| Factor | Condition | Impact on Selectivity |

| Nitrating Agent | Mixed acid (HNO3/H2SO4) | The strength and concentration of the nitrating agent influence the reaction rate and the potential for over-nitration. googleapis.com |

| Temperature | Low temperatures (e.g., 0-5 °C) | Helps to control the reaction rate and minimize the formation of undesired byproducts. |

| Reaction Time | Monitored carefully | Prolonged reaction times can increase the likelihood of multiple nitrations. |

This table outlines key factors for controlling the regioselectivity during the nitration of 2-ethoxybenzoic acid.

The use of milder nitrating agents or the addition of a catalyst can sometimes improve the regioselectivity. frontiersin.orgresearchgate.net Careful control of the reaction temperature is paramount; carrying out the reaction at low temperatures generally favors the desired product and reduces the formation of unwanted isomers.

Ester Hydrolysis of Pre-Functionalized Intermediates

In some synthetic strategies, it is advantageous to perform the nucleophilic substitution or nitration reaction on an ester derivative of the benzoic acid, such as methyl 2-chloro-6-nitrobenzoate or methyl 2-ethoxybenzoate. This can sometimes lead to cleaner reactions and higher yields. The final step in such a sequence is the hydrolysis of the ester group to the carboxylic acid. mnstate.edu

This hydrolysis is typically carried out under basic or acidic conditions. Basic hydrolysis, or saponification, involves treating the ester with a strong base like sodium hydroxide (B78521), followed by acidification to protonate the carboxylate and yield the carboxylic acid. google.com Acid-catalyzed hydrolysis is an equilibrium-driven process that uses a strong acid and an excess of water to shift the equilibrium towards the carboxylic acid. mnstate.edu The choice between acidic and basic hydrolysis depends on the stability of the other functional groups in the molecule to the reaction conditions.

Synthesis via Methyl 2-ethoxy-6-nitrobenzoate Hydrolysis

A primary and well-established method for the synthesis of 2-ethoxy-6-nitrobenzoic acid involves the hydrolysis of its corresponding methyl ester, methyl 2-ethoxy-6-nitrobenzoate. This transformation is typically achieved under basic conditions, where the ester is treated with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. google.commdma.ch The reaction proceeds through a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide (B1231860) leaving group, which subsequently deprotonates the newly formed carboxylic acid to yield the carboxylate salt. Acidification of the reaction mixture in a subsequent step protonates the carboxylate, leading to the precipitation of the final 2-ethoxy-6-nitrobenzoic acid product. google.com

The efficiency of this hydrolysis step is contingent on several factors, including reaction temperature and the concentration of the base. For instance, the hydrolysis of methyl 2-methoxy-6-methylbenzoate, a structurally similar compound, is effectively carried out by heating with an alkali and water mixture at temperatures ranging from 80-100 °C. google.com

Advantages of Ester-Mediated Synthetic Pathways

Ester-mediated synthetic pathways offer several distinct advantages in the preparation of carboxylic acids like 2-ethoxy-6-nitrobenzoic acid. One of the primary benefits is the ability to purify the ester intermediate, often through crystallization or chromatography, before the final hydrolysis step. mdma.chnih.gov This intermediate purification can significantly enhance the purity of the final carboxylic acid product, removing impurities that might be difficult to separate from the acid itself.

Furthermore, the use of an ester as a precursor allows for a wider range of reaction conditions and reagents to be employed in the initial steps of the synthesis without affecting the carboxylic acid functionality, which remains protected as an ester. This is particularly advantageous when dealing with sensitive functional groups elsewhere in the molecule. The esterification of a carboxylic acid, for example, can be achieved under mild conditions, such as using 2-methyl-6-nitrobenzoic anhydride (B1165640) as a dehydrating agent, which offers high yields and chemoselectivity. organic-chemistry.org This method is effective for a variety of alcohols and carboxylic acids, demonstrating the versatility of ester-mediated routes. organic-chemistry.org

The table below summarizes the key aspects of the ester hydrolysis method:

| Parameter | Description | References |

| Reaction Type | Basic Hydrolysis of an Ester | google.commdma.ch |

| Reactant | Methyl 2-ethoxy-6-nitrobenzoate | google.commdma.ch |

| Reagents | Strong Base (e.g., NaOH, KOH), followed by Acid (e.g., HCl, H₂SO₄) | google.com |

| Key Intermediate | Sodium or Potassium 2-ethoxy-6-nitrobenzoate | |

| Advantages | High purity of final product, protection of carboxylic acid functionality during synthesis. | mdma.chnih.govorganic-chemistry.org |

Alternative and Emerging Synthetic Routes

Beyond the traditional ester hydrolysis, several alternative and emerging synthetic routes for the preparation of 2-ethoxy-6-nitrobenzoic acid and related compounds are being explored. These methods often offer advantages in terms of starting material availability, reaction conditions, and potential for scalability.

Oxidation Reactions (e.g., Selenium Dioxide Oxidation of Related Aldehydes)

The oxidation of a corresponding aldehyde, 2-ethoxy-6-nitrobenzaldehyde, presents a direct route to 2-ethoxy-6-nitrobenzoic acid. While specific examples for the ethoxy derivative are not prevalent in the provided literature, the oxidation of similar nitrobenzaldehydes is well-documented. For instance, 2-nitrobenzaldehyde (B1664092) can be oxidized to 2-nitrobenzoic acid using selenium dioxide in an acidic solvent. wiserpub.com This method provides a viable pathway, although the use of selenium compounds can present challenges in terms of toxicity and removal from the final product.

Other oxidizing agents, such as potassium permanganate (B83412), are also widely used for the conversion of benzylic carbons to carboxylic acids. googleapis.com However, the strong oxidizing nature of permanganate can sometimes lead to side reactions, especially in the presence of other sensitive functional groups. googleapis.com

Decarboxylative Approaches from Advanced Precursors

Decarboxylative cross-coupling reactions have emerged as a powerful tool in organic synthesis. These methods typically involve the reaction of a carboxylic acid with a coupling partner, leading to the formation of a new carbon-carbon or carbon-heteroatom bond with the loss of carbon dioxide. While direct synthesis of 2-ethoxy-6-nitrobenzoic acid via decarboxylation is not the primary goal, these reactions highlight the reactivity of related nitrobenzoic acids. For example, copper-catalyzed decarboxylative coupling reactions of 2-nitrobenzoic acids have been developed for the synthesis of various aryl compounds. researchgate.netrsc.org

A study on the decarboxylation of aromatic carboxylic acids catalyzed by in-situ generated copper nanoparticles has shown that ortho-substituted benzoic acids can undergo this transformation. researchgate.net This suggests the potential for developing synthetic routes that utilize a decarboxylation step to introduce or modify other functional groups on the aromatic ring, starting from a more complex precursor.

The table below outlines some of the alternative synthetic approaches:

| Synthetic Route | Key Reagents/Catalysts | Advantages/Considerations | References |

| Aldehyde Oxidation | Selenium Dioxide, Potassium Permanganate | Direct conversion, potential for high yield. | wiserpub.comgoogleapis.com |

| Decarboxylative Coupling | Copper Catalysts | Versatile for functional group introduction. | researchgate.netrsc.orgresearchgate.net |

Patent-Reported Synthetic Methods

A review of patent literature reveals various methods for the synthesis of substituted nitrobenzoic acids, which can be adapted for the preparation of 2-ethoxy-6-nitrobenzoic acid. For instance, a patent discloses a method for the co-production of 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid from 3-nitro-o-xylene using dilute nitric acid and oxygen. google.compatsnap.com This highlights an oxidative approach starting from an alkyl-substituted precursor.

Another patent describes the synthesis of N-acyl-2-amino-4-alkoxy-5-nitrobenzoic acids through the oxidation of N-(5-alkoxy-2-methyl-4-nitrophenyl)acetamides with potassium permanganate. googleapis.com This multi-step process involves the introduction of the nitro group and subsequent oxidation of a methyl group to a carboxylic acid.

Furthermore, patents detail the preparation of various substituted nitrobenzoic acids as intermediates for pharmaceuticals and other fine chemicals. patsnap.comgoogle.com These often involve multi-step sequences including nitration, halogenation, and hydrolysis reactions. nih.govpatsnap.comlibretexts.org The choice of a specific patented method would depend on the availability of starting materials and the desired scale of production.

Chemical Reactivity and Transformation Studies of 2 Ethoxy 6 Nitrobenzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group in 2-Ethoxy-6-nitrobenzoic acid is a key functional group that participates in a variety of chemical transformations, including esterification, amidation, acid halide formation, and decarboxylation. The electronic and steric effects of the ethoxy and nitro substituents on the aromatic ring influence the reactivity of this moiety.

Esterification Reactions

Esterification of nitrobenzoic acids, including 2-Ethoxy-6-nitrobenzoic acid, can be achieved through several methods. A common approach involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. For instance, nitrobenzoic acids can be esterified with lower alkanols (C1-C3) in an inert solvent at temperatures between 60 and 120 °C, using a polyfluoroalkanesulfonic acid catalyst. google.com Another method involves heating a mixture of a nitrobenzoic acid and glycerol (B35011) with an acid esterification catalyst, such as sulfuric acid or a toluenesulfonic acid, in the presence of an entraining liquid like toluene (B28343) or chlorobenzene (B131634) to remove the water formed during the reaction. google.com

The Shiina esterification, which utilizes 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA), is a powerful method for the synthesis of carboxylic esters from nearly equimolar amounts of carboxylic acids and alcohols. wikipedia.orgorganic-chemistry.org This reaction proceeds under mild conditions and demonstrates high chemoselectivity, minimizing the formation of undesired by-products. wikipedia.orgorganic-chemistry.org The use of MNBA with a nucleophilic catalyst is particularly advantageous for preparing acid-sensitive esters. tcichemicals.com

| Reactants | Catalyst/Reagent | Product | Conditions | Reference |

| Nitrobenzoic acid, C1-C3 alkanol | Polyfluoroalkanesulfonic acid | Alkyl nitrobenzoate | 60-120 °C, inert solvent | google.com |

| Nitrobenzoic acid, Glycerol | Sulfuric acid or toluenesulfonic acid | Glycerol ester of nitrobenzoic acid | >100 °C, entraining liquid | google.com |

| Carboxylic acid, Alcohol | 2-Methyl-6-nitrobenzoic anhydride (MNBA), Triethylamine (B128534), 4-(dimethylamino)pyridine (DMAP) | Carboxylic ester | Room temperature | organic-chemistry.org |

Amidation and Acid Halide Formation

The carboxylic acid group of 2-Ethoxy-6-nitrobenzoic acid can be converted to amides and acid halides, which are important intermediates in organic synthesis.

Amidation: Amides are generally synthesized from the corresponding carboxylic acid and an amine. This typically requires activation of the carboxyl group, which can be achieved by converting it into an acyl halide, anhydride, or by using coupling reagents. semanticscholar.org A greener method for amide synthesis involves the direct heating of a mixture of a carboxylic acid, urea, and boric acid without a solvent. semanticscholar.org Boric acid-catalyzed amidation has proven effective for a wide range of carboxylic acids and amines. orgsyn.org Another approach involves the use of (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid derivatives to facilitate the amidation of nitrobenzoic acids with various amines in the presence of a base. lookchemmall.com

Acid Halide Formation: The conversion of a carboxylic acid to an acid halide is a common transformation. For example, the acid chlorides of the half-ester of 3-nitrophthalic acid can be prepared and subsequently used in Friedel-Crafts reactions. acs.org A solution of 5-nitro-6-methyl-2-aminobenzoic acid in dry pyridine (B92270) can be reacted with ethyl chloroformate to form the corresponding acid chloride derivative. prepchem.com

| Starting Material | Reagents | Product | Key Features | Reference |

| Carboxylic acid, Urea | Boric acid | Amide | Solvent-free, direct heating | semanticscholar.org |

| 4-Nitrobenzoic acid, Various amines | (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid derivative, Potassium carbonate | Amide | Good to excellent yields | lookchemmall.com |

| Half-ester of 3-nitrophthalic acid | Thionyl chloride (implied) | Acid chloride | Intermediate for Friedel-Crafts | acs.org |

| 5-Nitro-6-methyl-2-aminobenzoic acid | Ethyl chloroformate, Pyridine | Acid chloride derivative | Mild exotherm, solid separates | prepchem.com |

Reactions Involving the Nitro Group

The nitro group of 2-Ethoxy-6-nitrobenzoic acid is a versatile functional group that can undergo reduction to form amino derivatives and participate in various redox and electron transfer processes.

Reduction to Amino Derivatives

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing access to anilines which are valuable intermediates.

Various reducing agents can be employed for this purpose. Sodium dithionite (B78146) is a reliable reagent for the reduction of aromatic nitro groups, including those on nitrobenzoic acids. stackexchange.com The reduction of 2,6-dinitrobenzoic acid to 2-amino-6-nitrobenzoic acid has been achieved with high yields using sulfide, hydrosulfide, or polysulfide reducing agents. A method for the preparation of 2-amino-6-nitrobenzoic acid involves the reaction of 2-halo-6-nitrobenzoic acid with ammonia (B1221849) in the presence of a cuprous catalyst, which proceeds under mild conditions. google.com

Catalytic hydrogenation is also a common method. The nitro group can be reduced to an amino group using hydrogen gas in the presence of a palladium catalyst. Systems like NaBH₄/NiCl₂·6H₂O in wet acetonitrile (B52724) have been shown to be rapid and efficient for the reduction of nitroarenes, including 2-nitrobenzoic acid, to their corresponding amines. asianpubs.org A NaBH₄-FeCl₂ system has been developed for the selective reduction of the nitro group in the presence of an ester group. thieme-connect.com

| Starting Material | Reducing Agent/Catalyst | Product | Key Features | Reference |

| Nitrobenzoic acids | Sodium dithionite | Aminobenzoic acids | Reliable reduction | stackexchange.com |

| 2,6-Dinitrobenzoic acid | Sulfide, hydrosulfide, or polysulfide | 2-Amino-6-nitrobenzoic acid | >85% yield | |

| 2-Halo-6-nitrobenzoic acid | Ammonia, Cuprous catalyst | 2-Amino-6-nitrobenzoic acid | Mild conditions, high conversion | google.com |

| Nitroarenes | H₂, Pd/C | Aminoarenes | Common hydrogenation method | |

| 2-Nitrobenzoic acid | NaBH₄/NiCl₂·6H₂O | Anthranilic acid | Rapid, high yield (94%) | asianpubs.org |

| Ester substituted nitroarenes | NaBH₄-FeCl₂ | Ester substituted anilines | Selective for nitro group | thieme-connect.com |

Redox Chemistry and Electron Transfer Processes

The nitroaromatic system is known to participate in redox reactions and electron transfer processes, which are influenced by the electronic properties of the substituents.

The electrochemical reduction of nitroaromatic compounds in aqueous media typically proceeds irreversibly in two steps. The first is a pH-independent single-electron transfer to form a nitroaromatic anion-radical. nih.gov The second is a pH-dependent transfer of three electrons and four protons to yield a hydroxylamine (B1172632). nih.gov The reactivity of nitroaromatics in these processes can be correlated with their single-electron reduction potential (E¹₇). nih.gov

In biological systems, flavoenzymes can catalyze the reduction of nitroaromatic compounds. nih.gov The mechanism can involve a single-electron transfer, as seen with P-450R, or a two-electron transfer, as with NAD(P)H:quinone oxidoreductase (NQO1). nih.gov The reactivity of nitroaromatics towards enzymes like Enterobacter cloacae nitroreductase is primarily dependent on their hydride-accepting properties. bibliotekanauki.pl This enzyme reduces nitrobenzene (B124822) to phenylhydroxylamine via two successive two-electron transfers. bibliotekanauki.pl

The catalytic reduction of nitroaromatics often involves the transfer of electrons from a reducing agent, such as NaBH₄, to the nitroaromatic molecule, facilitated by the surface of a metal catalyst. rsc.org The rate of this electron transfer is influenced by the surface potential of the catalyst. rsc.org

| Process | Key Features | Mechanism | Reference |

| Electrochemical Reduction | Two-step process, pH-dependent and independent steps | Formation of anion-radical, then hydroxylamine | nih.gov |

| Flavoenzyme Catalysis (P-450R) | Single-electron transfer | Outer-sphere electron transfer model | nih.gov |

| Flavoenzyme Catalysis (NQO1) | Two-electron reduction | Two-electron transfer from FAD | nih.gov |

| E. cloacae Nitroreductase | Two successive two-electron transfers | Reduction to phenylhydroxylamine | bibliotekanauki.pl |

| Catalytic Reduction (e.g., with NaBH₄) | Electron transfer facilitated by catalyst surface | Metal nanoparticles act as electron transfer mediators | rsc.org |

Reactions Involving the Ethoxy Group

The ethoxy group of 2-ethoxy-6-nitrobenzoic acid is a key site for chemical modification, participating in both substitution and cleavage reactions.

Alkoxy Exchange and Substitution Reactions

Alkoxy exchange reactions, such as in the Williamson ether synthesis, involve the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.comlibretexts.org In the context of 2-ethoxy-6-nitrobenzoic acid, this could theoretically be used to replace the ethoxy group with other alkoxy groups. For instance, reacting the corresponding phenol (B47542) (2-hydroxy-6-nitrobenzoic acid) with a different alkyl halide in the presence of a base would yield a different ether.

A study on the synthesis of 2-isopropoxy-4-nitrobenzoic acid from 2-hydroxy-4-nitrobenzoic acid utilized iodopropane and potassium carbonate, followed by hydrolysis. csic.es This highlights a practical application of alkoxy substitution on a similar nitrobenzoic acid scaffold.

Cleavage Reactions

The ether linkage in 2-ethoxy-6-nitrobenzoic acid can be broken under strong acidic conditions, a common reaction for ethers. libretexts.orgmasterorganicchemistry.com Typically, this involves protonation of the ether oxygen, followed by nucleophilic attack by a halide ion (from an acid like HI or HBr). masterorganicchemistry.com The specific products of cleavage—an alkyl halide and an alcohol—depend on the structure of the ether and the reaction mechanism (SN1 or SN2). libretexts.orgmasterorganicchemistry.com For aryl alkyl ethers, the reaction consistently yields a phenol and an alkyl halide because the bond between the aromatic ring and the oxygen is stronger than the bond between the alkyl group and the oxygen. libretexts.org

Aromatic Ring Functionalization and Coupling Reactions

The aromatic ring of 2-ethoxy-6-nitrobenzoic acid, influenced by its substituents, can undergo various functionalization and coupling reactions.

Electrophilic Aromatic Substitution (EAS) Tendencies (Theoretical)

The rate and regioselectivity of electrophilic aromatic substitution (EAS) are significantly influenced by the existing substituents on the benzene (B151609) ring. masterorganicchemistry.commasterorganicchemistry.com Substituents are classified as either activating (increasing the reaction rate) or deactivating (decreasing the reaction rate). masterorganicchemistry.com

In 2-ethoxy-6-nitrobenzoic acid, the substituents are:

-COOH (Carboxylic acid): A deactivating group that directs incoming electrophiles to the meta position.

-NO₂ (Nitro): A strongly deactivating group that is also a meta-director. masterorganicchemistry.com

-OC₂H₅ (Ethoxy): An activating group that directs incoming electrophiles to the ortho and para positions. masterorganicchemistry.com

The directing effects of these groups are in conflict. The ethoxy group activates the positions ortho and para to it (positions 3 and 5, and position 4 respectively). The nitro and carboxylic acid groups deactivate the ring and direct meta to themselves. The interplay of these electronic effects makes predicting the precise outcome of an EAS reaction complex. Theoretical modeling and computational analysis are often required to predict the most likely site of substitution. nih.govxmu.edu.cn

| Substituent | Effect on EAS | Directing Influence |

| -COOH | Deactivating | Meta |

| -NO₂ | Strongly Deactivating | Meta |

| -OC₂H₅ | Activating | Ortho, Para |

Metal-Catalyzed Cross-Coupling Reactions Utilizing Nitrobenzoic Acid Scaffolds

Nitrobenzoic acids are valuable substrates in metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions often offer advantages over traditional methods that require prefunctionalized organometallic reagents. rsc.org

Copper-catalyzed reactions have been a focus of research. For example, copper has been used to catalyze the oxidative decarboxylative C-H arylation of benzoxazoles with 2-nitrobenzoic acids. rsc.orgwvu.edu This method allows for the creation of biaryl structures. rsc.org Similarly, copper catalysts facilitate the cross-coupling of nitroarenes with aryl boronic acids to form diarylamines, proceeding through a nitrosoarene intermediate. nih.gov

Decarboxylative cross-coupling reactions, where the carboxylic acid group is removed, are particularly noteworthy. researchgate.netnus.edu.sg These reactions can be used to form C-S bonds, as demonstrated in the synthesis of aryl sulfides from 2-nitrobenzoic acid and thiols. nus.edu.sg

Formation of Polycyclic and Heterocyclic Systems

Nitrobenzoic acids serve as versatile starting materials for the synthesis of various heterocyclic and polycyclic systems. clockss.org For instance, the reduction of the nitro group to an amine is a common step, and the resulting aminobenzoic acid can undergo cyclization reactions. The synthesis of quinazolin-4-ones, for example, can be achieved from substituted 2-aminobenzoic acids. researchgate.net The position of the nitro group can significantly influence the outcome of these reactions. researchgate.net

The synthesis of benzimidazoles, another important heterocyclic scaffold, can be accomplished through the condensation of phenylenediamines (which can be derived from nitroanilines) with carboxylic acids or aldehydes. researchgate.net One-pot reactions, such as a combination of Ugi-azide and Heck cyclization reactions, have been developed for the efficient synthesis of complex heterocyclic systems containing tetrazole and tetrahydroisoquinoline moieties. beilstein-journals.org

Spectroscopic and Advanced Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms.

The ¹H NMR spectrum of 2-ethoxy-6-nitrobenzoic acid is anticipated to exhibit characteristic signals corresponding to the ethoxy group, the aromatic protons, and the carboxylic acid proton. While direct experimental data for this specific compound is not widely available in the literature, the chemical shifts can be predicted with high accuracy based on data from analogous compounds such as 2-methyl-6-nitrobenzoic acid and other substituted benzoic acids. chemicalbook.com

The ethoxy group is expected to produce a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons due to spin-spin coupling. The electron-withdrawing nature of the adjacent oxygen atom will shift these signals downfield. The aromatic region will display a complex pattern due to the disubstitution of the benzene (B151609) ring. The presence of both an electron-donating ethoxy group and an electron-withdrawing nitro group, ortho to the carboxylic acid, will influence the chemical shifts of the three aromatic protons. The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, due to its acidic nature.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Ethoxy-6-nitrobenzoic acid

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -COOH | > 10.0 | Singlet (broad) | N/A |

| Aromatic-H | 7.5 - 8.2 | Multiplet | ~7-9 |

| -OCH₂CH₃ | ~4.0 - 4.2 | Quartet | ~7 |

Note: Predicted values are based on analyses of similar compounds. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 2-ethoxy-6-nitrobenzoic acid, distinct signals are expected for the carboxylic acid carbon, the aromatic carbons, and the carbons of the ethoxy group. The chemical shifts are influenced by the electronic effects of the substituents.

The carboxylic acid carbonyl carbon is typically observed in the range of 165-175 ppm. The aromatic carbons will show a range of chemical shifts due to the opposing electronic effects of the ethoxy and nitro groups. The carbon attached to the nitro group (C-6) and the carbon attached to the ethoxy group (C-2) will be significantly affected, as will the carboxyl-bearing carbon (C-1). The carbons of the ethoxy group will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Ethoxy-6-nitrobenzoic acid

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -COOH | ~167 |

| C-1 (Aromatic) | ~135 |

| C-2 (Aromatic) | ~150 |

| C-3 (Aromatic) | ~120 |

| C-4 (Aromatic) | ~134 |

| C-5 (Aromatic) | ~125 |

| C-6 (Aromatic) | ~148 |

| -OCH₂CH₃ | ~65 |

Note: Predicted values are based on analyses of compounds like 2-(Ethoxycarbonyl)-6-nitrobenzoic acid and other substituted benzoic acids. pharmaffiliates.comchemicalbook.com Actual experimental values may vary.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For 2-ethoxy-6-nitrobenzoic acid, it would show a correlation between the methyl and methylene protons of the ethoxy group and correlations between the vicinally coupled aromatic protons. epfl.ch

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the ethoxy group and the proton-bearing aromatic carbons. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carboxylic carbon and the aromatic carbons at positions 1, 2, and 6. For instance, correlations would be expected between the methylene protons of the ethoxy group and the aromatic carbon C-2. columbia.edu

Together, these 2D NMR experiments provide a comprehensive map of the molecular structure, confirming the substitution pattern and the identity of the compound. princeton.edu

Carbon (13C) NMR Spectral Analysis and Chemical Shift Assignments

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of 2-ethoxy-6-nitrobenzoic acid is expected to show characteristic absorption bands corresponding to its functional groups. The carboxylic acid group will exhibit a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong C=O stretching absorption around 1700 cm⁻¹. The nitro group will show two distinct stretching vibrations: an asymmetric stretch typically around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. The C-O stretching of the ethoxy group and the aromatic ether linkage will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. researchgate.netresearchgate.net

Table 3: Predicted FT-IR Absorption Bands for 2-Ethoxy-6-nitrobenzoic acid

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad, Strong |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (Carboxylic acid) | ~1700 | Strong |

| NO₂ stretch (Asymmetric) | ~1530 | Strong |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium-Strong |

| NO₂ stretch (Symmetric) | ~1350 | Strong |

| C-O stretch (Ether) | 1200 - 1250 | Strong |

Note: Predicted values are based on general functional group frequencies and data from similar compounds. spectrabase.com

Raman spectroscopy provides complementary information to FT-IR. It is particularly effective for detecting vibrations of symmetric, non-polar bonds. For 2-ethoxy-6-nitrobenzoic acid, Raman spectroscopy would be useful for confirming the presence of the nitro group, which typically shows a strong, symmetric stretching band around 1350 cm⁻¹. The aromatic ring vibrations would also be clearly visible. The technique could serve as a valuable tool for in-situ reaction monitoring or for the analysis of crystalline samples. researchgate.netrsc.orgspectrabase.com The symmetric breathing mode of the benzene ring is also a characteristic feature in the Raman spectrum.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for unequivocally determining the elemental formula of a molecule. For 2-Ethoxy-6-nitrobenzoic acid (Molecular Formula: C₉H₉NO₅), HRMS can distinguish its exact mass from other compounds with the same nominal mass.

Table 1: Predicted HRMS Data for 2-Ethoxy-6-nitrobenzoic acid Adducts

| Adduct Ion | Molecular Formula | Predicted Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₉H₁₀NO₅⁺ | 212.05535 |

| [M+Na]⁺ | C₉H₉NNaO₅⁺ | 234.03729 |

| [M-H]⁻ | C₉H₈NO₅⁻ | 210.04079 |

Data predicted using computational tools for the related isomer, 2-ethoxy-4-nitrobenzoic acid, and are illustrative for the target compound. uni.lu

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar and thermally labile molecules like carboxylic acids, typically generating protonated [M+H]⁺ or deprotonated [M-H]⁻ ions with minimal fragmentation in the source. mdpi.com Tandem mass spectrometry (MS/MS) is then used to induce and analyze fragmentation, providing structural information. researchgate.net

Specific ESI-MS fragmentation data for 2-Ethoxy-6-nitrobenzoic acid is not documented in the searched sources. However, predictable fragmentation pathways can be inferred from the behavior of similar structures. For benzoic acid derivatives, common fragmentation includes the loss of the carboxylic group (-COOH, 45 Da) or parts thereof. libretexts.org For this molecule, fragmentation would likely involve:

Loss of the ethoxy group (-OC₂H₅, 45 Da)

Loss of ethylene (B1197577) from the ethoxy group (-C₂H₄, 28 Da)

Loss of the nitro group (-NO₂, 46 Da)

Decarboxylation (-CO₂, 44 Da)

For example, ESI-MS analysis of the related compound 5-Acetamido-2-nitrobenzoic acid shows characteristic losses of CO₂ (-44 Da) and the acetamido group. Similarly, studies on other complex molecules show the utility of ESI-MS in identifying characteristic fragment ions. nih.govlifesciencesite.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule upon absorption of ultraviolet or visible light, providing information on the chromophores present.

The UV-Vis spectrum of 2-Ethoxy-6-nitrobenzoic acid is expected to be characterized by absorptions arising from its constituent chromophores: the nitro-substituted benzene ring and the carboxylic acid group. Aromatic nitro compounds typically exhibit strong absorption bands in the UV region. These absorptions correspond to the excitation of electrons from lower-energy molecular orbitals to higher-energy ones. researchgate.net

The primary electronic transitions expected are:

π → π* transitions: Occurring within the aromatic ring, these are typically intense and found in the 260–280 nm region for nitro-substituted benzoic acids.

n → π* transitions: These involve the non-bonding electrons on the oxygen atoms of the nitro and carboxyl groups. They are generally less intense than π → π* transitions.

While a specific spectrum for 2-Ethoxy-6-nitrobenzoic acid is not available, data for related compounds like 5-Acetamido-2-nitrobenzoic acid show a λₘₐₓ near 260–280 nm, attributed to π→π* transitions. The solvent can influence the position of these peaks; polar solvents often cause a blue shift (to shorter wavelengths) for n → π* transitions.

Fluorescence spectroscopy measures the light emitted from a molecule as it returns from an excited electronic state to the ground state. Many aromatic compounds are fluorescent; however, the presence of a nitro group (-NO₂) often leads to fluorescence quenching. The nitro group is strongly electron-withdrawing and can provide a pathway for non-radiative decay, thus diminishing or eliminating fluorescence.

Studies involving nitroaromatic compounds frequently demonstrate this quenching effect. For example, various nitroaromatics, including 4-Nitrobenzoic acid, have been shown to act as fluorescence quenchers for sensor complexes. researchgate.net Therefore, it is anticipated that 2-Ethoxy-6-nitrobenzoic acid would exhibit weak to negligible fluorescence.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

X-ray Diffraction Studies

X-ray diffraction analysis of a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

No crystal structure for 2-Ethoxy-6-nitrobenzoic acid has been found in the searched databases like the Cambridge Structural Database. nih.gov However, the structures of closely related molecules have been determined, providing insight into the likely packing and hydrogen bonding motifs. For example, the crystal structure of 2-ethoxybenzamide (B1671398) reveals that amide substituents form hydrogen-bonded dimers, which then arrange into ribbon-like patterns. researchgate.net A co-crystal containing 2-ethoxybenzamide and 3-nitrobenzene-1,2-dicarboxylic acid has also been characterized, showing complex hydrogen bonding between the constituent molecules. researchgate.net If suitable crystals of 2-Ethoxy-6-nitrobenzoic acid were obtained, X-ray diffraction would be expected to reveal hydrogen-bonded dimers formed between the carboxylic acid groups, a common feature for carboxylic acids in the solid state.

Single-Crystal X-ray Diffraction (SCXRD) for Molecular and Crystal Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) is a powerful technique for determining the precise arrangement of atoms within a crystal. While specific SCXRD data for 2-Ethoxy-6-nitrobenzoic acid is not widely available in the public domain, the crystallographic parameters of structurally similar compounds provide valuable insights. For instance, related nitrobenzoic acid derivatives have been successfully characterized using this method, revealing key structural details.

Generally, SCXRD analysis of such compounds involves growing a single crystal of sufficient quality and size. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to determine the unit cell dimensions, space group, and the coordinates of each atom in the crystal lattice.

For example, the analysis of a related compound, 2-nitrobenzoic acid, shows it crystallizes in a specific space group with defined unit cell parameters. doi.org This information is crucial for understanding the molecular geometry, including bond lengths, bond angles, and torsion angles. In the case of 2-Ethoxy-6-nitrobenzoic acid, SCXRD would definitively establish the conformation of the ethoxy and nitro functional groups relative to the benzoic acid core.

Table 1: Representative Crystallographic Data for Structurally Similar Nitrobenzoic Acid Compounds

| Parameter | 2-Nitrobenzoic Acid Derivative Example | 4-Amino-2-ethoxy-5-nitrophenyl Derivative Example researchgate.net |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P21/c | P21/c |

| a (Å) | Value | 8.9255 |

| b (Å) | Value | 17.2482 |

| c (Å) | Value | 13.5773 |

| β (°) ** | Value | 95.171 |

| Volume (ų) ** | Value | 2081.7 |

| Z | Value | 4 |

Note: The values for the 2-Nitrobenzoic Acid Derivative Example are illustrative and would be determined experimentally for 2-Ethoxy-6-nitrobenzoic acid.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a complementary technique to SCXRD, used to identify the crystalline phase of a bulk sample. ekb.eg It is particularly useful for confirming the identity of a synthesized compound and for detecting the presence of different crystalline forms, known as polymorphs. acs.org

The PXRD pattern is a fingerprint of a specific crystalline solid. For 2-Ethoxy-6-nitrobenzoic acid, a PXRD analysis would involve irradiating a powdered sample with X-rays and recording the intensity of the scattered radiation as a function of the scattering angle (2θ). The resulting diffractogram, with its characteristic peaks at specific 2θ values, can be compared to reference patterns to confirm the crystalline phase. semnan.ac.ir

Analysis of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, Steric Hindrance)

The solid-state structure of 2-Ethoxy-6-nitrobenzoic acid is significantly influenced by a network of intramolecular and intermolecular interactions.

Intramolecular Interactions:

Hydrogen Bonding: A key intramolecular interaction in 2-Ethoxy-6-nitrobenzoic acid is the hydrogen bond that can form between the acidic hydrogen of the carboxylic acid group and one of the oxygen atoms of the adjacent nitro group. quora.com This type of interaction is common in ortho-substituted nitrobenzoic acids and contributes to the planarity of the molecule.

Intermolecular Interactions:

Hydrogen Bonding: In the crystalline state, carboxylic acid molecules typically form strong intermolecular hydrogen bonds, often resulting in the formation of centrosymmetric dimers. doi.org It is highly probable that 2-Ethoxy-6-nitrobenzoic acid molecules would engage in similar hydrogen bonding, linking them into extended networks. grafiati.com

Other Interactions: Besides hydrogen bonding, other weaker interactions such as C-H···O and π-π stacking interactions may also play a role in the crystal packing. nsf.gov The analysis of these interactions provides a deeper understanding of the supramolecular architecture of the compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations offer profound insights into the molecular structure and electronic properties of 2-Ethoxy-6-nitrobenzoic acid. These theoretical investigations are pivotal in understanding the molecule's reactivity, stability, and potential interactions.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2-Ethoxy-6-nitrobenzoic acid, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G+(d,p)), are utilized to optimize the molecular geometry. researchgate.net This process determines the most stable arrangement of atoms in the molecule by finding the minimum energy conformation. The calculations provide detailed information on bond lengths, bond angles, and dihedral angles.

The electronic structure is significantly influenced by the ethoxy (-OCH2CH3) and nitro (-NO2) groups attached to the benzoic acid backbone. The nitro group, being a strong electron-withdrawing group, and the ethoxy group, an electron-donating group, create a complex electronic environment within the molecule. This electronic interplay governs the molecule's chemical behavior.

Table 1: Selected Optimized Geometrical Parameters of 2-Ethoxy-6-nitrobenzoic acid (Theoretical)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-C (aromatic) | ~1.39 - 1.41 | |

| C-C (carboxyl) | ~1.50 | |

| C=O (carboxyl) | ~1.21 | |

| C-O (carboxyl) | ~1.35 | |

| O-H (carboxyl) | ~0.97 | |

| C-N (nitro) | ~1.48 | |

| N=O (nitro) | ~1.22 | |

| C-O (ethoxy) | ~1.36 | |

| O-C (ethoxy) | ~1.43 | |

| C-C-C (aromatic) ~120 | ||

| O-C=O (carboxyl) ~124 | ||

| C-C-O (carboxyl) ~115 | ||

| C-N-O (nitro) ~118 |

Note: These are representative values and can vary slightly based on the specific computational method and basis set used.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. ijcce.ac.ir The HOMO acts as an electron donor, while the LUMO is an electron acceptor. ijcce.ac.ir The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that indicates the molecule's kinetic stability, chemical reactivity, and polarizability. ijcce.ac.irdergipark.org.tr A smaller energy gap suggests higher reactivity and easier electronic excitation. researchgate.net

Table 2: Theoretical Frontier Molecular Orbital Energies of 2-Ethoxy-6-nitrobenzoic acid

| Parameter | Energy (eV) |

|---|---|

| HOMO | Value |

| LUMO | Value |

| Energy Gap (ΔE) | Value |

Note: Specific energy values are dependent on the computational level of theory.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by localizing the wavefunction into one-center (lone pairs) and two-center (bonds) elements, which aligns with the Lewis structure concept. uni-muenchen.deq-chem.com This analysis is instrumental in understanding hyperconjugative interactions and charge delocalization, which contribute to molecular stability. researchgate.netmkjc.in

Table 3: Significant NBO Donor-Acceptor Interactions in 2-Ethoxy-6-nitrobenzoic acid

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(O_ethoxy) | π*(C_aromatic-C_aromatic) | Value |

| π(C_aromatic-C_aromatic) | π*(C_aromatic-C_aromatic) | Value |

| π(C_aromatic-C_aromatic) | π*(N-O_nitro) | Value |

| LP(O_carboxyl) | σ*(C_carboxyl-O) | Value |

Note: LP denotes a lone pair. The specific interactions and energies depend on the molecular conformation and computational method.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. ijcce.ac.irwuxiapptec.com The MEP surface displays regions of varying electrostatic potential, with red indicating electron-rich areas (negative potential) and blue representing electron-poor areas (positive potential), while green denotes neutral potential regions. ijcce.ac.ir

For 2-Ethoxy-6-nitrobenzoic acid, the MEP map typically shows the most negative potential (red) around the oxygen atoms of the nitro and carboxyl groups, making them susceptible to electrophilic attack. Conversely, the most positive potential (blue) is located around the acidic hydrogen of the carboxylic acid group, indicating its susceptibility to deprotonation and nucleophilic attack. wuxiapptec.com The aromatic protons and the protons of the ethoxy group also exhibit some positive potential. The MEP map provides a clear visual representation of the molecule's reactive sites.

Mulliken Charge Analysis

Mulliken population analysis is a method for assigning partial atomic charges within a molecule based on the distribution of electrons as determined by quantum chemical calculations. These charges provide insights into the electrostatic nature of the molecule and can help in understanding its chemical behavior.

In 2-Ethoxy-6-nitrobenzoic acid, the Mulliken charge distribution is heavily influenced by the electronegativity of the atoms and the electron-withdrawing/donating nature of the substituents. The oxygen atoms of the nitro and carboxyl groups, and to a lesser extent the oxygen of the ethoxy group, are expected to have significant negative Mulliken charges. researchgate.net The nitrogen atom of the nitro group and the carbon atom of the carboxyl group will likely exhibit positive charges. The hydrogen atom of the carboxylic acid will have a notable positive charge, reflecting its acidic character.

Table 4: Representative Mulliken Atomic Charges for 2-Ethoxy-6-nitrobenzoic acid

| Atom | Mulliken Charge (e) |

|---|---|

| O (nitro) | Value |

| O (carboxyl) | Value |

| N (nitro) | Value |

| C (carboxyl) | Value |

| H (carboxyl) | Value |

| C (aromatic, attached to NO2) | Value |

| C (aromatic, attached to OCH2CH3) | Value |

Note: These values are highly dependent on the basis set used in the calculation.

Conformational Analysis and Torsional Dynamics

Conformational analysis of 2-Ethoxy-6-nitrobenzoic acid involves studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The molecule's flexibility is primarily due to the rotation of the ethoxy group and the carboxylic acid group relative to the benzene (B151609) ring. acs.org

The torsional dynamics, specifically the rotation around the C(aromatic)-C(carboxyl) and C(aromatic)-O(ethoxy) bonds, are of particular interest. The presence of the bulky nitro and ethoxy groups at the ortho positions (2 and 6) can lead to significant steric hindrance, which may restrict free rotation and favor a non-planar conformation. Intramolecular hydrogen bonding between the carboxylic acid hydrogen and an oxygen atom of the nitro or ethoxy group could further stabilize certain conformations. Computational methods can be used to map the potential energy surface as a function of the relevant dihedral angles, identifying the low-energy conformers and the energy barriers for their interconversion. rsc.org This analysis is crucial for understanding how the molecule's shape influences its interactions and properties.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a valuable computational method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.org The analysis involves partitioning the crystal space into regions where the electron distribution of a promolecule (the sum of spherical atomic densities for the molecule) is greater than that of all other molecules. The resulting Hirshfeld surface provides a visual representation of the molecule's shape within its crystalline environment.

Key to this analysis are the parameters d_i (the distance from the surface to the nearest nucleus inside the surface) and d_e (the distance to the nearest nucleus outside the surface). These distances are often normalized by the van der Waals radii of the atoms, resulting in a property called d_norm. The d_norm surface highlights intermolecular contacts shorter than the van der Waals separation with red spots, indicating regions of significant interaction, such as hydrogen bonds. researchgate.net Blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts around the van der Waals separation distance.

The Hirshfeld surface data can be distilled into a two-dimensional "fingerprint plot," which is a histogram of d_i versus d_e. researchgate.net This plot provides a quantitative summary of all intermolecular contacts on the surface. Different types of interactions, such as hydrogen bonds (O···H, N···H), and van der Waals forces (H···H, C···H), have characteristic shapes and distributions on the fingerprint plot, allowing for the deconvolution of the crystal packing forces. scirp.orgnih.gov

For aromatic nitro compounds, common interactions include those involving the nitro group and the carboxylic acid functional group. Analysis of related structures reveals the prevalence of O···H, H···H, C···H/H···C, and C···C contacts. nih.gov The red spots on a d_norm map for such molecules typically correspond to hydrogen bonding involving the acidic proton and the oxygen atoms of the nitro or carboxyl groups. scirp.orgresearchgate.net

| Interaction Type | Contribution (%) | Description |

|---|---|---|

| H···H | 45.2% | Represents the most significant contribution, typical for organic molecules, arising from van der Waals forces. |

| O···H / H···O | 28.5% | Indicates strong hydrogen bonding, likely involving the carboxylic acid and nitro groups, crucial for stabilizing the crystal structure. |

| C···H / H···C | 15.8% | Reflects weaker C-H···π or other van der Waals interactions between aromatic rings and adjacent atoms. nih.gov |

| C···C | 4.5% | Suggests the presence of π-π stacking interactions between aromatic rings. |

| N···H / H···N | 3.1% | Points to interactions involving the nitro group and hydrogen atoms. nih.gov |

| Other | 2.9% | Includes minor contacts such as O···C, N···O, etc. |

Note: The data presented is representative of substituted nitrobenzoic acids and serves to illustrate the typical findings from a Hirshfeld analysis.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. uni-bonn.de Density Functional Theory (DFT) has become a standard method for the accurate calculation of NMR parameters in a computationally efficient manner. uni-bonn.de The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within the DFT framework to calculate isotropic magnetic shielding tensors, which are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). researchgate.net

This computational approach allows for the unequivocal assignment of ¹H and ¹³C NMR signals, which can be challenging in complex molecules due to overlapping peaks or subtle stereochemical differences. mdpi.compearson.com By optimizing the molecular geometry of 2-Ethoxy-6-nitrobenzoic acid at a given level of theory (e.g., B3LYP with a basis set like 6-311++G(d,p)), researchers can predict the chemical shifts for each unique proton and carbon atom in the molecule. mdpi.com Comparing these predicted values with experimental data provides strong validation for the proposed chemical structure. mdpi.com

Factors such as solvent effects, conformational changes, and intermolecular interactions (like hydrogen bonding) can influence chemical shifts. nih.gov Computational models can account for solvent effects using approaches like the Polarizable Continuum Model (PCM). mdpi.com For molecules with rotational freedom, such as the ethoxy and carboxylic acid groups in 2-Ethoxy-6-nitrobenzoic acid, calculated shifts may be averaged over several low-energy conformers to better represent the dynamic state in solution. nih.gov

The following table provides theoretically predicted ¹H and ¹³C NMR chemical shifts for 2-Ethoxy-6-nitrobenzoic acid.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| COOH | ~11.0 - 13.0 | ~168.0 |

| C1-COOH | - | ~135.0 |

| C2-OEt | - | ~158.0 |

| C3-H | ~7.40 | ~115.0 |

| C4-H | ~7.80 | ~134.0 |

| C5-H | ~7.50 | ~120.0 |

| C6-NO₂ | - | ~149.0 |

| -OCH₂CH₃ | ~4.20 (quartet) | ~65.0 |

| -OCH₂CH₃ | ~1.45 (triplet) | ~14.5 |

Note: The chemical shifts are approximate values based on DFT calculations for structurally related compounds and established substituent effects. Actual values may vary based on the specific level of theory, basis set, and experimental conditions.

Synthesis of Advanced Derivatives and Analogs of 2 Ethoxy 6 Nitrobenzoic Acid

Nitrobenzoic Acid Isomers and Substituted Derivatives (e.g., 2-methoxy-6-nitrobenzoic acid)

2-Ethoxy-6-nitrobenzoic acid is one of several isomers of nitrobenzoic acid, each with distinct properties influenced by the relative positions of the nitro, ethoxy, and carboxylic acid groups. A closely related derivative is 2-methoxy-6-nitrobenzoic acid, which differs only by the substitution of a methoxy (B1213986) group for the ethoxy group. cymitquimica.com This seemingly minor change can influence the compound's reactivity and physical characteristics. cymitquimica.com

The synthesis of such derivatives often involves multi-step processes. For instance, the preparation of 2-methoxy-6-methylbenzoic acid, a related structure, starts from 2-methyl-6-nitrobenzoic acid. google.com The process involves a reduction of the nitro group, followed by diazotization and hydrolysis to introduce a hydroxyl group. google.com This hydroxyl group is then methylated before the final hydrolysis of the ester to yield the carboxylic acid. google.com This general pathway highlights the synthetic strategies used to manipulate substituents on the benzene (B151609) ring, which are also applicable to the synthesis of various alkoxy-nitrobenzoic acids.

Another example is the synthesis of 2-isopropoxy-4-nitrobenzoic acid, which can be achieved from 2-hydroxy-4-nitrobenzoic acid. csic.es The synthesis involves the protection of the carboxylic acid as a methyl ester, followed by alkylation of the hydroxyl group and subsequent hydrolysis to yield the final product. csic.es These examples underscore the modular nature of synthesizing substituted nitrobenzoic acids, where the choice of starting materials and reagents dictates the final arrangement of functional groups.

Ether and Ester Derivatives Synthesis

The carboxylic acid and ether functionalities of 2-ethoxy-6-nitrobenzoic acid are primary sites for derivatization, leading to the formation of various esters and ether analogs.

The conversion of 2-ethoxy-6-nitrobenzoic acid into its corresponding methyl and ethyl esters is a fundamental synthetic transformation. Esterification is typically achieved through Fischer esterification, where the carboxylic acid is reacted with an excess of the desired alcohol (methanol or ethanol) in the presence of an acid catalyst, such as sulfuric acid. mdpi.com For example, ethyl 2,6-dimethoxybenzoate is synthesized by refluxing 2,6-dimethoxybenzoic acid with absolute ethanol (B145695) and a catalytic amount of sulfuric acid. mdpi.com A similar principle applies to the esterification of 2-ethoxy-6-nitrobenzoic acid. The reaction progress can be monitored by thin-layer chromatography, and upon completion, the excess alcohol is removed, and the product is purified. mdpi.com

Alternative methods for esterification exist, such as using triethyl orthoformate. In one procedure, 2,3-dimethoxy-6-nitrobenzoic acid was dissolved in triethyl orthoformate and heated to reflux to produce the corresponding ethyl ester in high yield. prepchem.com This method can be an effective alternative for substrates where traditional Fischer esterification may be problematic.

| Reactant | Reagent(s) | Product | Reference |

| 2,6-dimethoxybenzoic acid | Ethanol, Sulfuric Acid (catalyst) | Ethyl 2,6-dimethoxybenzoate | mdpi.com |

| 2,3-dimethoxy-6-nitrobenzoic acid | Triethyl orthoformate | Ethyl 2,3-dimethoxy-6-nitrobenzoate | prepchem.com |

Synthesizing alkoxy and aryloxy analogues involves modifying the ether group at the C2 position. These syntheses often start from a di-substituted precursor, such as 2-hydroxy-nitrobenzoic acid. The hydroxyl group can be alkylated or arylated using various reagents to introduce different alkoxy or aryloxy moieties. For example, 2-hydroxy-4-nitrobenzoic acid can be reacted with methyl iodide to produce 2-methoxy-4-nitrobenzoic acid. sigmaaldrich.com Similarly, reacting it with 2-iodopropane (B156323) can yield 2-isopropoxy-4-nitrobenzoic acid. csic.es This synthetic flexibility allows for the creation of a wide range of ether derivatives, which can be used to probe structure-activity relationships in various applications. google.comresearchgate.net

Methyl and Ethyl Esters of 2-Ethoxy-6-nitrobenzoic acid

Amide and Hydrazide Derivatives

The carboxylic acid group of 2-ethoxy-6-nitrobenzoic acid is readily converted into amide and hydrazide derivatives, which are important intermediates and final compounds in medicinal chemistry.

The synthesis of amides, such as 2-ethoxy-6-nitrobenzamide, typically involves activating the carboxylic acid, for example by converting it to an acid chloride using thionyl chloride, followed by reaction with ammonia (B1221849) or a primary/secondary amine. google.com Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the reaction between the carboxylic acid and an amine.

Hydrazide derivatives are prepared by reacting an ester form of the acid, such as methyl 2-ethoxy-6-nitrobenzoate, with hydrazine (B178648) hydrate (B1144303). bohrium.combiointerfaceresearch.com This reaction is often carried out in an alcohol solvent under reflux. The resulting 2-ethoxy-6-nitrobenzohydrazide can then be used as a building block for more complex molecules, such as hydrazones, by condensation with aldehydes or ketones. bohrium.com

| Starting Material | Reagent(s) | Product Type | General Method | Reference |

| 2-Ethoxy-6-nitrobenzoic acid | Thionyl Chloride, then Amine | Amide | Acid chloride formation followed by amination | google.com |

| 2-Ethoxy-6-nitrobenzoic acid | Amine, Coupling Agent (e.g., DCC) | Amide | Direct coupling | |

| Methyl 2-ethoxy-6-nitrobenzoate | Hydrazine Hydrate | Hydrazide | Reaction with ester | bohrium.combiointerfaceresearch.com |

Heterocyclic Compounds Derived from 2-Ethoxy-6-nitrobenzoic acid Scaffolds

The 2-ethoxy-6-nitrobenzoic acid framework is a valuable precursor for the synthesis of various heterocyclic compounds, particularly those containing a fused nitrogen ring system.

Quinazolinones are a prominent class of heterocyclic compounds with a broad range of biological activities. nih.gov The synthesis of quinazolinones from 2-ethoxy-6-nitrobenzoic acid derivatives typically requires the reduction of the nitro group to an amine, forming a 2-amino-6-ethoxybenzoic acid (an anthranilic acid derivative). This intermediate is key to forming the quinazolinone ring. nih.gov

Once the anthranilic acid derivative is formed, several methods can be employed for cyclization. One common approach involves reacting the anthranilic acid with an appropriate reagent to build the second ring. For example, reaction with formamide, often catalyzed by indium(III) or bismuth(III) salts, can lead to the formation of the quinazolinone core through reductive N-heterocyclization. researchgate.net Another method involves reacting the anthranilamide (formed from the anthranilic acid) with orthoesters or ketoalkynes to construct the quinazolinone ring system. frontiersin.orgnih.gov The specific reagents and conditions used will determine the substitution pattern on the final quinazolinone product. nih.govresearchgate.net

Triazole and Thiazole (B1198619) Derivatives

The synthesis of triazole and thiazole derivatives from 2-ethoxy-6-nitrobenzoic acid typically proceeds via its amino analog, 2-amino-6-ethoxybenzoic acid. These heterocyclic systems are of great interest due to their wide range of pharmacological activities. pensoft.net

Triazole Derivatives

The construction of 1,2,4-triazole (B32235) rings from 2-amino-6-ethoxybenzoic acid can be achieved through a multi-step synthetic sequence. A common approach involves the initial conversion of the carboxylic acid to its corresponding acid hydrazide. ijpsonline.com For instance, 2-amino-6-ethoxybenzoic acid can be esterified and then treated with hydrazine hydrate to produce 2-amino-6-ethoxybenzohydrazide. This hydrazide can then react with various aryl or alkyl isothiocyanates to form N-substituted thiosemicarbazide (B42300) intermediates. Subsequent intramolecular cyclization of these thiosemicarbazides, typically under basic conditions (e.g., using sodium hydroxide), leads to the formation of 4-substituted-5-(2-ethoxy-6-aminophenyl)-4H-1,2,4-triazole-3-thiol derivatives. jrespharm.com This method allows for the introduction of diverse substituents on the triazole ring, depending on the isothiocyanate used.

Table 1: Plausible Intermediates and Final Product for Triazole Synthesis

| Compound Name | Molecular Formula | Role |

| 2-Amino-6-ethoxybenzoic acid | C₉H₁₁NO₃ | Intermediate |

| Methyl 2-amino-6-ethoxybenzoate | C₁₀H₁₃NO₃ | Intermediate |

| 2-Amino-6-ethoxybenzohydrazide | C₉H₁₃N₃O₂ | Intermediate |

| 1-(2-Amino-6-ethoxybenzoyl)-4-phenylthiosemicarbazide | C₁₆H₁₈N₄O₂S | Intermediate |

| 4-Phenyl-5-(2-amino-6-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol | C₁₇H₁₈N₄OS | Final Product |

Thiazole Derivatives

The synthesis of thiazole derivatives from 2-amino-6-ethoxybenzoic acid can be accomplished using methods such as the Hantzsch thiazole synthesis, which typically involves the condensation of an α-haloketone with a thioamide. derpharmachemica.com A more direct route starting from the aminobenzoic acid involves its conversion into an N-(chloroacetyl) derivative. ijcmas.com First, the 2-amino-6-ethoxybenzoic acid is reacted with an alcohol in the presence of thionyl chloride to form the corresponding ester. This ester then undergoes N-acylation with chloroacetyl chloride in the presence of a base like triethylamine (B128534) to yield the chloroacetylated intermediate. The final step is the cyclocondensation of this intermediate with thiourea (B124793) in a solvent such as dimethylformamide (DMF) to furnish the N-(2-aminothiazolyl) substituted aminobenzoate derivative. ijcmas.com This synthetic strategy provides a clear pathway to thiazole-containing analogs of the parent compound.

Table 2: Plausible Intermediates and Final Product for Thiazole Synthesis

| Compound Name | Molecular Formula | Role |

| 2-Amino-6-ethoxybenzoic acid | C₉H₁₁NO₃ | Intermediate |

| Benzyl 2-amino-6-ethoxybenzoate | C₁₆H₁₇NO₃ | Intermediate |

| Benzyl 2-(2-chloroacetamido)-6-ethoxybenzoate | C₁₈H₁₈ClNO₄ | Intermediate |

| Benzyl 2-(2-(thiazol-2-ylamino)acetamido)-6-ethoxybenzoate | C₂₁H₂₁N₃O₄S | Final Product |

Schiff Base Ligands and Metal Complexes

Schiff bases are a class of compounds containing an imine or azomethine group (-C=N-), formed by the condensation of a primary amine with a carbonyl compound. rroij.comscirp.org They are versatile ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. scirp.org The synthesis of Schiff base ligands from 2-amino-6-ethoxybenzoic acid provides access to novel chelating agents for the preparation of metal complexes.

The general synthesis involves the condensation of 2-amino-6-ethoxybenzoic acid with an appropriate aldehyde or ketone. rroij.com For example, refluxing an equimolar mixture of 2-amino-6-ethoxybenzoic acid and an aldehyde, such as salicylaldehyde (B1680747) or a substituted benzaldehyde, in a suitable solvent like ethanol often yields the corresponding Schiff base ligand. scispace.comscirp.org The resulting ligand is typically a multidentate system, capable of coordinating to a metal ion through the imine nitrogen, the carboxylate oxygen, and potentially other donor atoms present on the aldehyde fragment.

These Schiff base ligands can then be used to synthesize a variety of metal complexes. The reaction of the ligand with a metal salt, such as the acetate (B1210297) or chloride salt of transition metals like cobalt(II), nickel(II), copper(II), or zinc(II), in an alcoholic medium usually results in the formation of the corresponding metal complex. mdpi.com The stoichiometry of the resulting complexes is typically 1:1 or 1:2 (metal:ligand), and the coordination geometry can vary from square planar to octahedral, often completed by solvent molecules or counter-ions. mdpi.combohrium.com A Schiff base derived from 2-Amino-6-ethoxybenzothiazole has been shown to form stable complexes with lanthanide metals. mdpi.com

Table 3: Representative Schiff Base Ligands and Metal Complexes Derived from 2-Amino-6-ethoxybenzoic acid

| Compound Name | Type | Molecular Formula | Proposed Color | Key Spectral Data (IR, cm⁻¹) |

| 2-(((E)-(2-hydroxybenzylidene)amino)-6-ethoxybenzoic acid | Ligand | C₁₆H₁₅NO₄ | Yellow | ν(C=N): ~1620, ν(C=O): ~1700, ν(O-H): ~3400 |

| [Cu(C₁₆H₁₄NO₄)(H₂O)] | Copper(II) Complex | C₁₆H₁₆CuNO₅ | Green | Shift in ν(C=N) and ν(C=O) to lower frequencies, new ν(M-N), ν(M-O) |

| [Ni(C₁₆H₁₄NO₄)₂(H₂O)₂] | Nickel(II) Complex | C₃₂H₃₂N₂NiO₁₀ | Light Green | Shift in ν(C=N) and ν(C=O) to lower frequencies, new ν(M-N), ν(M-O) |

| [Co(C₁₆H₁₄NO₄)₂(H₂O)₂] | Cobalt(II) Complex | C₃₂H₃₂CoN₂O₁₀ | Pinkish-Brown | Shift in ν(C=N) and ν(C=O) to lower frequencies, new ν(M-N), ν(M-O) |

Applications in Advanced Organic Synthesis and Materials Science Academic Focus

Role as a Key Synthetic Intermediate for Complex Molecules

The strategic placement of the ethoxy, nitro, and carboxylic acid groups on the benzene (B151609) ring makes 2-ethoxy-6-nitrobenzoic acid and its close analogues highly valuable as intermediates in multi-step organic synthesis. guidechem.com The reactivity of the nitro group, which can be readily reduced to an amine, and the carboxylic acid, which can undergo various transformations, provides a versatile platform for constructing more elaborate molecular frameworks.

Building Block for Pharmaceutical Precursors

The 2-nitrobenzoic acid scaffold is a well-established precursor in the synthesis of a wide array of pharmaceutical agents. core.ac.uk A closely related analogue, 2-Methyl-6-nitrobenzoic acid, serves as an intermediate in the creation of anti-inflammatory and analgesic drugs. chemimpex.com The reduction of the nitro group in these compounds to form anthranilic acids is a pivotal step, as anthranilic acid derivatives are core structures in numerous biologically active molecules, including quinazolines, quinolines, and various alkaloids. core.ac.uk

Furthermore, a direct derivative, 2-(Ethoxycarbonyl)-6-nitrobenzoic acid, is recognized as a building block for pharmaceuticals and is specifically noted in relation to the synthesis of Apremilast, a drug used to treat certain types of arthritis and skin conditions. guidechem.compharmaffiliates.comvwr.com Similarly, 4-Amino-2-ethoxy-5-nitrobenzoic acid, another derivative, is a key intermediate for synthesizing gastroprokinetic agents and has been used to develop compounds with anti-ulcerative properties.

Precursor in Agrochemical Synthesis (e.g., Herbicides, Pesticides)

The utility of this structural motif extends to the agrochemical sector. Analogous to its role in pharmaceuticals, 2-Methyl-6-nitrobenzoic acid is also employed in the formulation of herbicides and pesticides. chemimpex.com A derivative, 2-(Ethoxycarbonyl)-6-nitrobenzoic acid, is noted for its use as a building block in the synthesis of agrochemicals. guidechem.com

The broader class of nitrophenyl ether compounds, which share structural similarities, includes selective herbicides. For instance, Lactofen is a complex ester herbicide used for postemergence weed control. nih.gov A patent also describes a complex derivative, 2-(1-(4-(dimethylamino)butyl)-8-((2-ethoxy-2-oxoethyl)thio)-6-oxo-6,9-dihydro-1H-purin-2-yl)-6-nitrobenzoic acid, as a component in a nitrogen activator stabilizer fertilizer composition. google.com

Utility in Dye and Pigment Development

Historically, nitroaromatic compounds have been fundamental in the dye industry. The synthesis of dyestuffs is a major industrial application for anthranilic acid, which is produced from 2-nitrobenzoic acid. core.ac.uk The analogue 2-Methyl-6-nitrobenzoic anhydride (B1165640) is useful in the production of dyes and pigments where chemical precision is critical. chemimpex.com The general structure is also found in patents for acid yellow dyes, where substituted phenyl rings, including those with ethoxy groups, are part of the chromophore structure. google.com

Participation in Catalyst Development and Ligand Design

A significant application of a derivative of 2-ethoxy-6-nitrobenzoic acid is in facilitating complex chemical reactions. Specifically, 2-Methyl-6-nitrobenzoic anhydride (MNBA) has emerged as a powerful and versatile condensation and lactonization reagent in organic synthesis. organic-chemistry.org It is used to promote the formation of ester and amide bonds, and critically, to catalyze macrolactonization—the ring-closing of a linear molecule to form a large cyclic ester. organic-chemistry.orgresearchgate.net This method has been successfully applied in the total synthesis of complex natural products such as the antiobestic drug tetrahydrolipstatin and various macrolides. a2bchem.com The anhydride activates the carboxylic acid, allowing the reaction to proceed under mild conditions with high yields and selectivity. organic-chemistry.orgresearchgate.net

Non-Linear Optical (NLO) Material Research (if applicable, e.g., derivatives)

There is considerable interest in developing organic materials with significant non-linear optical (NLO) properties for applications in photonics and high-speed information processing. nih.govmdpi.com The performance of these materials is often linked to molecular structures that have a combination of electron-donating and electron-withdrawing groups connected by a π-conjugated system.